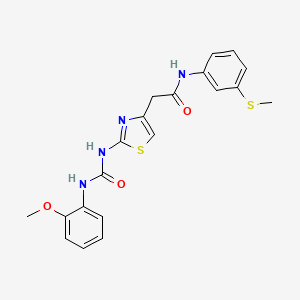
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide, also known as MTX110, is a novel small molecule that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein methyltransferase EZH2, which plays a crucial role in the development and progression of various types of cancer. MTX110 has shown promising results in preclinical studies, and its potential as a therapeutic agent is being explored extensively.
Mecanismo De Acción
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide exerts its anti-cancer effects by inhibiting the activity of EZH2, a protein that plays a critical role in the epigenetic regulation of gene expression. EZH2 is overexpressed in various types of cancer and is associated with poor prognosis. This compound inhibits the catalytic activity of EZH2, leading to a decrease in the levels of the repressive histone mark H3K27me3, which is associated with gene silencing. This results in the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on EZH2, with minimal off-target effects on other histone methyltransferases. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in vivo. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is its potent and selective inhibition of EZH2, which makes it a promising candidate for the treatment of various types of cancer. Its favorable pharmacokinetic profile also makes it a good candidate for oral administration. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to formulate for in vivo studies. Another limitation is the lack of clinical data on its safety and efficacy, which will need to be addressed in future studies.
Direcciones Futuras
There are several future directions for the development of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide as a therapeutic agent. One potential direction is the optimization of its pharmacokinetic properties, such as improving its solubility and reducing its toxicity. Another direction is the identification of biomarkers that can predict response to this compound, which can help to personalize treatment for individual patients. Additionally, the combination of this compound with other chemotherapeutic agents or immunotherapies may enhance its efficacy and improve patient outcomes. Finally, clinical studies are needed to evaluate the safety and efficacy of this compound in human patients, which will be a crucial step in its development as a therapeutic agent for cancer.
Métodos De Síntesis
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis starts with the reaction of 2-aminothiazole with 2-chloroacetyl chloride, which leads to the formation of 2-acetylthiazole. This intermediate is then reacted with 2-methoxyphenyl isocyanate to form the corresponding urea derivative. The final step involves the coupling of the urea derivative with 3-(methylthio)phenylacetic acid using N,N'-diisopropylcarbodiimide (DIC) as a coupling agent.
Aplicaciones Científicas De Investigación
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide has been extensively studied in various preclinical cancer models, including breast cancer, prostate cancer, and lymphoma. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor growth in vivo. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-27-17-9-4-3-8-16(17)23-19(26)24-20-22-14(12-29-20)11-18(25)21-13-6-5-7-15(10-13)28-2/h3-10,12H,11H2,1-2H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFSYEOLSIYGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-Isopropoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2910480.png)



![2-chloro-N-(2-chlorobenzoyl)-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2910484.png)


![2-Benzyl-8-nitro-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B2910492.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2910496.png)
![(2S)-2-[3-(2,2,2-Trifluoroethyl)phenyl]propanoic acid](/img/structure/B2910498.png)

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
